molecular formula C11H9NO3 B12312314 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid

3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid

Cat. No.: B12312314
M. Wt: 203.19 g/mol
InChI Key: HYNMPDIDEZHZDM-UHFFFAOYSA-N
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Description

The Significance of Benzoic Acid Scaffolds in Modern Organic and Medicinal Chemistry

The benzoic acid scaffold is a privileged structure in the realm of organic and medicinal chemistry. nih.govpreprints.org Its aromatic ring and carboxylic acid group provide a stable and versatile framework that can be readily modified to interact with biological targets. nih.gov This moiety is present in numerous natural products and is a fundamental building block for a vast range of synthetic bioactive molecules. preprints.org For instance, derivatives of benzoic acid are found in drugs such as the anticancer agent Bexarotene and the diuretic Furosemide. preprints.org

The utility of the benzoic acid scaffold extends to its role in the development of prodrugs, where the carboxylic acid group can be esterified to improve a drug's ability to diffuse through cell membranes. nih.gov Researchers have successfully synthesized and tested numerous benzoic acid derivatives for a variety of therapeutic purposes, including as inhibitors of influenza neuraminidase and as potential treatments for tuberculosis and cancer. nih.govnih.govacs.org The ability to substitute the benzoic acid ring at various positions allows for the creation of large libraries of compounds for screening, making it an invaluable tool in structure-based drug design. acs.org

Synthetic Utility and Biological Relevance of N-Propargyl-Containing Amide Derivatives

The incorporation of an N-propargyl group (a three-carbon chain with a terminal alkyne) into an amide structure yields compounds with significant synthetic and biological potential. Propargylamines and their derivatives are crucial components in many biologically active compounds and industrial chemicals. researchgate.net The terminal alkyne of the propargyl group is a particularly valuable functional handle. It can participate in a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." semanticscholar.org This reaction's efficiency and specificity make the propargyl group an excellent tool for bioconjugation, linking molecules to proteins, or constructing complex molecular architectures. semanticscholar.orgsigmaaldrich.com

From a biological perspective, N-propargyl amides have shown surprising and potent activity. Research has revealed that these compounds can act as irreversible inhibitors of cysteine proteases. researchgate.net This unexpected reactivity highlights that the alkyne group, often considered bioorthogonal, can participate in enzyme-templated reactions within a protein's active site. researchgate.net This discovery has opened new avenues for designing activity-based protein probes and therapeutic agents targeting specific enzymes. researchgate.net The synthesis of these valuable compounds is often achieved through efficient methods like the A³-coupling reaction, which combines an aldehyde, an amine, and an alkyne in a one-pot process. researchgate.net

Positioning 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid within Contemporary Chemical Research

This compound is a molecule that strategically combines the key features of its constituent parts: a meta-substituted benzoic acid and an N-propargyl amide. This unique arrangement positions it as a highly versatile trifunctional building block in modern chemical research.

The molecule consists of:

A benzoic acid core , providing a site (the carboxylic acid) for further chemical modification or for anchoring the molecule to a biological target.

An amide linker , which connects the core to the functional group and can participate in hydrogen bonding interactions.

A terminal alkyne on the propargyl group, which serves as a reactive handle for "click" chemistry and other alkyne-specific transformations. sigmaaldrich.comnumberanalytics.com

While extensive research on this specific isomer is not widely published, its value can be inferred from studies on analogous structures. For example, related trifunctional molecules containing a benzophenone (B1666685) photo-activatable group, an alkyne tag, and a carboxylic acid handle are used to synthesize chemical probes for identifying the biological targets of pharmacophores. sigmaaldrich.comsigmaaldrich.com In this context, the carboxylic acid of this compound could be used to attach it to a ligand of interest. The resulting conjugate could then be used in chemical biology experiments where the alkyne tag allows for the subsequent attachment of reporter molecules, such as fluorescent dyes or biotin, for visualization or purification.

The meta-substitution pattern (position 3) on the benzoic acid ring is also significant, influencing the molecule's geometry and electronic properties compared to its ortho (position 2) or para (position 4) isomers. acs.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉NO₃Calculated
Molecular Weight 203.19 g/mol Calculated
IUPAC Name This compound-
Structure A benzoic acid with a propargylcarbamoyl group at position 3.-

Note: Data for the closely related compound 3-[(prop-2-yn-1-yl)amino]benzoic acid (C₁₀H₉NO₂) includes a molecular formula of C10H9NO2 and an InChIKey of JFUGOMKGOJMXDK-UHFFFAOYSA-N. uni.lu

Overview of Research Directions and Key Challenges for Alkyne-Functionalized Carbamoylbenzoic Acids

The future of research into alkyne-functionalized carbamoylbenzoic acids is pointed toward harnessing their unique combination of functional groups for advanced applications, though significant challenges remain.

Research Directions:

Medicinal Chemistry: A primary direction is the synthesis of novel therapeutics. The benzoic acid core can be tailored to target specific enzymes or receptors, while the alkyne handle can be used to attach moieties that improve pharmacokinetic properties or to develop targeted drug delivery systems.

Chemical Biology: These compounds are ideal for creating sophisticated chemical probes to study biological systems. The alkyne allows for the "clicking" on of reporter tags post-interaction with a biological target, facilitating activity-based protein profiling. researchgate.net

Materials Science: The ability of alkynes to participate in polymerization and cyclooligomerization reactions makes these molecules attractive monomers for creating novel functional polymers and well-defined molecular architectures. nsf.govrsc.org

Key Challenges:

Synthesis: Despite advances, the synthesis of complex alkynes can be difficult. numberanalytics.com Key challenges include controlling regioselectivity and stereoselectivity, especially when multiple reactive sites are present in the molecule. numberanalytics.comnumberanalytics.com

Catalyst Development: Many reactions involving alkynes, such as metathesis, require sophisticated catalysts. These catalysts can be sensitive to air and moisture and may be incompatible with certain functional groups, limiting their scope. nsf.gov Developing robust, user-friendly, and highly selective catalysts is a major hurdle. nsf.gov

Stability and Reactivity: The alkyne group itself can be unstable under certain reaction conditions, leading to decomposition or unwanted side reactions. numberanalytics.com Furthermore, the assumption of the alkyne's bio-inertness is not always valid, as seen with its reactivity towards cysteine proteases, which presents both a challenge and an opportunity. researchgate.net

Overcoming these challenges through the development of milder reaction conditions, more tolerant catalysts, and clever use of protecting groups will be crucial to fully unlocking the potential of this compound and related compounds. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(prop-2-ynylcarbamoyl)benzoic acid

InChI

InChI=1S/C11H9NO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h1,3-5,7H,6H2,(H,12,13)(H,14,15)

InChI Key

HYNMPDIDEZHZDM-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3 Prop 2 Yn 1 Yl Carbamoyl Benzoic Acid and Analogues

Strategic Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-[(prop-2-yn-1-yl)carbamoyl]benzoic acid reveals two primary disconnection approaches, centered around the formation of the amide bond. The most direct and common strategy involves disconnecting the amide C-N bond. This leads to two key synthons: an electrophilic derivative of isophthalic acid (or a protected version) and the nucleophilic propargylamine (B41283).

Primary Disconnection Strategy:

Disconnection: Amide C-N bond

Synthons:

3-(carboxy)benzoyl cation equivalent (A)

Propargyl amine anion equivalent (B)

Synthetic Equivalents:

For A : Isophthalic anhydride (B1165640), isophthaloyl chloride, or isophthalic acid itself (activated in situ). A monoprotected isophthalic acid derivative, such as 3-(methoxycarbonyl)benzoic acid, is often preferred to ensure regioselectivity.

For B : Prop-2-yn-1-amine (propargylamine).

This primary retrosynthetic pathway forms the basis for the most common synthetic methods, including direct amidation and the use of coupling reagents.

A less common, alternative disconnection involves first creating a benzamide (B126) and then introducing the propargyl group.

Alternative Disconnection Strategy:

Disconnection: N-C (propargyl) bond

Synthons:

3-carbamoylbenzoate anion equivalent (C)

Propargyl cation equivalent (D)

Synthetic Equivalents:

For C : 3-carbamoylbenzoic acid or its corresponding ester.

For D : Propargyl bromide or another propargyl halide.

This second approach, relying on N-alkylation, provides a different route that can be advantageous under certain circumstances, particularly if the starting benzamide is readily available.

Advanced Amide Bond Formation Techniques Employing Diverse Coupling Reagents and Conditions

The formation of the amide bond between a benzoic acid derivative and propargylamine is the cornerstone of the primary synthetic strategy. Modern organic synthesis offers a plethora of methods to achieve this transformation efficiently, moving beyond simple thermal condensation to utilize highly effective coupling reagents and direct catalytic methods.

Peptide Coupling Reagents in Carbamoyl (B1232498) Synthesis

Originally developed for the challenging task of peptide synthesis, a wide array of coupling reagents have been adapted for general amide bond formation, offering high yields and mild reaction conditions. These reagents work by activating the carboxylic acid group, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a reactive species, such as an active ester, which then reacts with the amine to form the amide bond. uni-kiel.de The choice of reagent can influence reaction times, yields, and the suppression of side reactions. sigmaaldrich.com

Commonly Used Peptide Coupling Reagents:

Reagent ClassExample Reagent(s)Key Features & Byproducts
Carbodiimides DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Widely used and cost-effective. DCC produces an insoluble dicyclohexylurea (DCU) byproduct, facilitating purification in solution-phase synthesis. uni-kiel.deiris-biotech.de DIC forms a soluble urea (B33335), making it suitable for solid-phase synthesis. peptide.com EDC and its urea byproduct are water-soluble, allowing for easy removal by aqueous extraction. iris-biotech.de Often used with additives like HOBt to improve efficiency and reduce racemization. peptide.com
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Highly reactive and efficient, especially for sterically hindered substrates. sigmaaldrich.com PyAOP is particularly effective for coupling challenging N-methylated amino acids and can be used for peptide cyclization. peptide.com Does not cause guanidinylation side reactions associated with some uronium salts. sigmaaldrich.com
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Very popular due to high reactivity and rapid reaction times (couplings can be complete in minutes). uni-kiel.depeptide.com HATU is generally more reactive than HBTU due to the properties of its HOAt core, offering anchimeric assistance during the coupling reaction. sigmaaldrich.com Can cause guanidinylation of the primary amine as a side reaction if the order of addition is not controlled. sigmaaldrich.com
Immonium Salts COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)A newer generation of highly reactive and stable coupling reagent. iris-biotech.de Considered a high-performance alternative to HATU, with good stability and high efficiency, making it suitable for industrial applications. iris-biotech.de

For the synthesis of this compound, a typical procedure would involve dissolving the starting material, such as 3-(methoxycarbonyl)benzoic acid, in an appropriate aprotic solvent (e.g., DMF or DCM). The coupling reagent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine) are added, followed by propargylamine. The reaction is typically stirred at room temperature until completion.

Direct Amidation and Activated Ester Approaches

Direct amidation involves the formation of an amide bond from a carboxylic acid and an amine without the need for stoichiometric coupling reagents, often relying on catalysts to facilitate the dehydration reaction. These methods are highly atom-economical and align with the principles of green chemistry. mdpi.comsciepub.com

Boric acid has been shown to be a simple and effective catalyst for the direct amidation of benzoic acid. sciepub.com The proposed mechanism involves the formation of a mixed anhydride intermediate with the boric acid, which acts as the acylating agent. sciepub.com Another approach utilizes titanium(IV) catalysts, such as TiCl₄ or TiF₄, which can effectively promote direct amidation in refluxing toluene. researchgate.net

Activated esters, such as N-hydroxysuccinimide (NHS) esters, represent another classical approach. The carboxylic acid is first converted to the NHS ester, which is a stable, isolable intermediate. This activated ester can then be reacted with propargylamine in a separate step to yield the desired amide. This two-step process can be advantageous for purification and for coupling sensitive substrates.

Integration of the Prop-2-yn-1-yl Moiety: Propargylation Reactions

The alternative synthetic strategy introduces the propargyl group via alkylation of a pre-formed amide. This approach can be effective but requires careful control of reaction conditions to achieve selective N-alkylation.

N-Alkylation with Propargyl Halides

The direct N-alkylation of an amide, such as 3-carbamoylbenzoic acid, with a propargyl halide (e.g., propargyl bromide) is a feasible route. Amide nitrogens are generally poor nucleophiles, so deprotonation with a strong base is necessary to form the more nucleophilic amide anion. nih.gov

Common conditions for this transformation involve the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The NaH deprotonates the amide, and the resulting anion then undergoes an Sₙ2 reaction with propargyl bromide. nih.gov Other strong bases such as potassium hexamethyldisilazide (KHMDS) can also be employed. nih.gov It is crucial to use anhydrous conditions as the strong bases react readily with water.

Representative Reaction Scheme: A solution of the starting amide (e.g., methyl 3-carbamoylbenzoate) in anhydrous THF is treated with NaH at a reduced temperature (e.g., 0 °C). After the initial deprotonation, propargyl bromide is added, and the reaction is allowed to warm to room temperature and stir until completion. nih.gov

Regioselective Functionalization of the Benzoic Acid Core

Achieving regioselectivity in the functionalization of the benzoic acid core is paramount for synthesizing analogues of this compound with specific substitution patterns. The electronic properties of the existing carboxyl and amide groups heavily influence the position of subsequent modifications.

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. Both the carboxylic acid (-COOH) and the N-substituted carbamoyl (-CONH-R) groups are deactivating and meta-directing. libretexts.orgyoutube.com This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. libretexts.orgyoutube.com

The deactivating effect arises from the inductive withdrawal of electrons by the electronegative oxygen atoms and resonance effects that pull electron density from the ring. libretexts.org Consequently, reactions such as nitration, halogenation, and Friedel-Crafts reactions on a 3-carbamoylbenzoic acid scaffold will preferentially occur at the C5 position, and to a lesser extent at the C2 or C6 positions, assuming no other directing groups are present. youtube.comwikipedia.org

It is important to note that the reaction conditions for EAS on such a deactivated ring are often harsh. researchgate.net For instance, the nitration of benzoic acid typically requires fuming nitric acid and concentrated sulfuric acid. The presence of two deactivating groups, as in the case of 3-carbamoylbenzoic acid derivatives, would necessitate even more forcing conditions.

A summary of directing effects in electrophilic aromatic substitution is provided in the table below.

Substituent TypeDirecting EffectReactivity EffectExample Substituents
Activating GroupsOrtho, ParaActivating-NH₂, -OH, -OR, -Alkyl
Deactivating Groups (Halogens)Ortho, ParaDeactivating-F, -Cl, -Br, -I
Deactivating GroupsMetaDeactivating-NO₂, -SO₃H, -CN, -C(O)R, -COOH, -CONH-R

This table summarizes the directing and reactivity effects of common substituents in electrophilic aromatic substitution.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings, often providing access to isomers that are difficult to obtain through classical electrophilic substitution. nih.govresearchgate.net In the context of benzoic acid derivatives, the carboxylate group can act as an ortho-directing group. researchgate.netresearchgate.net However, to achieve functionalization at the meta position, a different strategy is required.

One successful approach involves the use of a U-shaped template that covalently attaches to the carboxylic acid and positions a catalytic metal at the meta-C-H bond. acs.org For instance, a nitrile-containing template can direct the palladium-catalyzed olefination and acetoxylation of the meta-C-H bonds of benzoic acid derivatives. researchgate.netnih.gov This method allows for the introduction of various functional groups at a position that is electronically disfavored for traditional electrophilic attack. The development of flexible templates has further expanded the scope of this methodology, enabling meta-C-H functionalization with good yields and high regioselectivity. nih.gov

Another strategy involves the use of a removable directing group that positions the catalyst for meta-functionalization. These directing groups can be cleaved after the desired transformation, providing a versatile route to meta-substituted benzoic acids. acs.org Research has shown that even remote C-H bonds, up to 11 bonds away from the directing group, can be functionalized using this approach. acs.org

The following table summarizes selected examples of directed C-H functionalization of benzoic acid derivatives.

Catalyst SystemDirecting Group/TemplateFunctionalizationPositionReference
Pd(II)Nitrile-based sulfonamide templateOlefinationMeta nih.gov
Pd(II)Nitrile-containing templateOlefination, AcetoxylationMeta researchgate.net
Pd(II)Flexible 2-(2-(methylamino)ethoxy)benzonitrile templateOlefinationMeta nih.gov
Rh(III)CarboxylateAmidation with isocyanatesOrtho researchgate.net
CuNone (amination of bromobenzoic acids)AminationOrtho nih.gov

This table presents various catalytic systems and directing strategies for the regioselective C-H functionalization of benzoic acid derivatives.

Exploration of Stereoselective Synthetic Pathways for Chiral Analogues

The synthesis of chiral analogues of this compound can be approached by introducing chirality either in the benzoic acid core or on the propargyl amide side chain. The development of asymmetric catalytic methods is crucial for accessing enantiomerically pure compounds.

Recent advancements have focused on the enantioselective synthesis of chiral propargyl amides. One notable method is the Rh-catalyzed asymmetric hydroalkynylation of enamides. nih.govacs.orgacs.org This strategy allows for the regioselective addition of a terminal alkyne to the α-position of an enamide, generating chiral propargyl amides with high yields and excellent enantioselectivity. nih.govacs.orgacs.org This approach is significant as it avoids the use of stoichiometric amounts of metallic reagents or chiral auxiliaries. nih.govacs.org

Another powerful technique is the tandem iridium-catalyzed hydrosilylation and enantioselective copper-catalyzed alkynylation of tertiary amides. nih.gov This dual catalytic system provides access to α-stereogenic tertiary propargylic amines, which are precursors to the corresponding amides, with good enantiocontrol. nih.gov

Furthermore, chiral catalysts can be employed in the amide formation step itself. Chiral N,N'-dioxide amides have been designed as ligands for metal-catalyzed asymmetric reactions. scu.edu.cn These ligands, derived from readily available amino acids, can coordinate with various metal salts to create effective chiral catalysts for a range of transformations. scu.edu.cn Similarly, copper catalysts paired with chiral diamine ligands have been used for the light-driven synthesis of chiral secondary amides from primary amides and alkyl bromides, achieving high enantioselectivity. acs.org

The table below highlights key methods for the stereoselective synthesis of chiral amides and their precursors.

Catalytic SystemReaction TypeChiral ProductEnantioselectivity (e.r. or ee)Reference
Rh-catalystAsymmetric hydroalkynylation of enamidesChiral propargyl amidesHigh nih.govacs.orgacs.org
Ir/Cu tandem catalystReductive alkynylation of tertiary amidesα-Stereogenic tertiary propargylic aminesModerate to good nih.gov
Chiral N,N'-dioxide-metal complexVarious asymmetric reactionsChiral amidesVaries with reaction scu.edu.cn
Cu/chiral diamine complex (light-driven)C-N bond formationChiral secondary amides≥ 95% ee acs.org
Chiral bifunctional squaramideAsymmetric aza-Michael additionEnantioenriched diarylmethylamidesExcellent acs.org

This table showcases various catalytic approaches for the synthesis of chiral amides and related compounds, along with their reported enantioselectivities.

Catalytic Approaches and Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogues can be made more sustainable by incorporating catalytic methods and adhering to green chemistry principles. Traditional amide bond formation often relies on stoichiometric activating agents, which generate significant waste. sigmaaldrich.comscispace.com

Catalytic direct amidation, where a carboxylic acid and an amine are coupled directly with the removal of water, is a much more atom-economical approach. scispace.commdpi.com Boronic acids have emerged as effective catalysts for this transformation. sigmaaldrich.com These reactions can often be performed under milder conditions and with a broader substrate scope compared to uncatalyzed thermal methods. scispace.com

Microwave-assisted organic synthesis offers another green alternative, often leading to dramatically reduced reaction times and increased yields. researchgate.net The direct synthesis of amides from carboxylic acids and amines has been successfully achieved under solvent-free conditions using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) in a microwave reactor.

Enzymatic catalysis presents a highly sustainable route to amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to efficiently catalyze the direct amidation of carboxylic acids and amines in greener solvents like cyclopentyl methyl ether, often with excellent conversions and yields, and without the need for extensive purification. nih.gov

The principles of green chemistry applicable to the synthesis of the target compound and its analogues are summarized below.

Green Chemistry PrincipleApplication in Amide SynthesisExample Method
CatalysisUse of small amounts of a substance to increase reaction rate, avoiding stoichiometric reagents.Boronic acid-catalyzed amidation, Ruthenium-catalyzed dehydrogenative coupling. sigmaaldrich.com
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product.Direct amidation of carboxylic acids and amines (by-product is only water). mdpi.com
Use of Renewable FeedstocksUsing starting materials derived from renewable sources.Enzymatic catalysis using enzymes produced by microorganisms. nih.gov
Safer Solvents and AuxiliariesMinimizing or eliminating the use of hazardous solvents.Solvent-free microwave synthesis, use of greener solvents like cyclopentyl methyl ether. nih.gov
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure whenever possible.Some enzymatic and organocatalytic reactions can be run at or near room temperature. scispace.com

This table outlines the application of key green chemistry principles to the synthesis of amides, providing specific examples.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Elucidation of Molecular Connectivity and Tautomerism via High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an essential tool for determining the precise chemical environment of each atom within the 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid molecule. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.

In a typical ¹H NMR spectrum, the aromatic protons on the benzoic acid ring would appear as distinct multiplets in the downfield region (typically δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the substitution pattern of the ring. The amide proton (N-H) would likely be observed as a triplet in the δ 8.5-9.5 ppm range, with its coupling to the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the propargyl group would resonate around δ 4.2 ppm as a doublet of doublets, showing coupling to both the amide proton and the acetylenic proton. The terminal acetylenic proton (C≡C-H) is expected to appear as a triplet around δ 2.2-2.5 ppm.

The ¹³C NMR spectrum would further corroborate the structure. The carbonyl carbons of the carboxylic acid and the amide would be found at the most downfield shifts (δ 165-175 ppm). The aromatic carbons would generate signals between δ 125-135 ppm. The carbons of the propargyl group would be distinctive, with the methylene carbon (CH₂) appearing around δ 30 ppm, and the two acetylenic carbons resonating in the δ 70-80 ppm range.

While tautomerism is not a major expected feature for this stable amide structure, advanced NMR techniques like variable temperature NMR could be employed to study any potential dynamic processes or conformational isomers in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl H ~13.0 (broad s) -
Aromatic H 7.5 - 8.5 (m) 125 - 135
Amide N-H 8.5 - 9.5 (t) -
Propargyl CH₂ ~4.2 (dd) ~30
Acetylenic H ~2.3 (t) -
Carboxyl C=O - ~170
Amide C=O - ~166
Acetylenic C - ~80

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively verify the chemical formula, C₁₁H₉NO₃.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), offers insight into the molecule's structure by breaking it down into smaller, characteristic pieces. For this compound, common fragmentation pathways would likely involve the cleavage of the amide bond, which is often the most labile bond under ionization conditions. libretexts.org This would result in fragments corresponding to the benzoic acid moiety and the propargyl amine portion. Other expected fragmentations include the loss of water (H₂O) from the carboxylic acid group and the loss of carbon monoxide (CO) or the entire carboxyl group (COOH). libretexts.org Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the functional groups. libretexts.orgnih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data and Fragments

Species Formula Calculated Exact Mass Expected Fragmentation Pathway
[M+H]⁺ C₁₁H₁₀NO₃⁺ 204.0655 Molecular Ion (Protonated)
[M-H₂O+H]⁺ C₁₁H₈NO₂⁺ 186.0550 Loss of water
[M-COOH+H]⁺ C₁₀H₉N⁺ 143.0735 Loss of carboxyl group
[C₇H₅O₂]⁺ C₇H₅O₂⁺ 121.0284 Cleavage of amide C-N bond

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the various functional groups present in the molecule by probing their characteristic vibrational modes. researchgate.netnih.gov

The FTIR spectrum of this compound would show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid dimer. The sharp, weaker band around 3300 cm⁻¹ corresponds to the terminal alkyne C-H stretch. The N-H stretch of the secondary amide would typically appear in the same region, around 3300-3500 cm⁻¹. The C=O stretching vibrations are particularly informative: the carboxylic acid carbonyl would absorb strongly around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) would be found near 1650-1680 cm⁻¹. The amide II band (N-H bend and C-N stretch) would be visible around 1550 cm⁻¹. The C≡C stretch of the alkyne is often weak in the IR spectrum but would appear around 2100-2150 cm⁻¹.

Raman spectroscopy provides complementary information. The alkyne C≡C stretch, which is often weak in the IR, typically gives a strong signal in the Raman spectrum, making it a useful diagnostic peak. Aromatic ring vibrations would also be prominent in both spectra.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carboxylic Acid C=O stretch 1700-1725
Amide N-H stretch 3300-3500
Amide C=O stretch (Amide I) 1650-1680
Amide N-H bend (Amide II) 1520-1570
Alkyne ≡C-H stretch ~3300
Alkyne C≡C stretch 2100-2150
Aromatic Ring C-H stretch 3000-3100

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Parameters

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. units.it By obtaining a suitable single crystal, it is possible to measure accurate bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment in Enantiopure Forms

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As a result, it will not rotate plane-polarized light and will be inactive in circular dichroism (CD) spectroscopy.

Chiroptical techniques like CD spectroscopy are only applicable to chiral molecules, which contain stereocenters or exhibit axial or planar chirality. Since this compound lacks any such chiral elements, this section of analysis is not applicable. Should the molecule be derivatized in the future to include a chiral center, CD spectroscopy would then become a vital tool for assigning the absolute stereochemistry of the resulting enantiopure forms.

Computational Chemistry and Theoretical Characterization of 3 Prop 2 Yn 1 Yl Carbamoyl Benzoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the first step in its theoretical characterization. researchgate.net

Geometry Optimization: The initial phase of DFT analysis involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar 2-[(2-substitutedphenyl)carbamoyl]benzoic acids have shown that the bond angle between the carbonyl carbon, amido nitrogen, and the hydrogen attached to the nitrogen is a key parameter. researchgate.net

Electronic Structure and Spectroscopic Predictions: Once the optimized geometry is obtained, DFT can be used to calculate a variety of electronic properties. This includes the distribution of electron density and the prediction of spectroscopic data. Theoretical calculations of FT-IR and NMR spectra are invaluable for corroborating experimental findings and aiding in the structural elucidation of newly synthesized compounds. researchgate.netnih.gov

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Illustrative)

Parameter Predicted Value
C=O (Carboxylic Acid) Bond Length ~1.21 Å
C=O (Amide) Bond Length ~1.23 Å
N-H Bond Length ~1.01 Å
C≡C Bond Length ~1.20 Å
C-N-H Bond Angle ~117°
O-H (Carboxylic Acid) Bond Length ~0.97 Å

Note: These are hypothetical values based on typical bond lengths and data from related structures. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MESP) Analysis for Reactive Sites and Intermolecular Interactions

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MESP surface would likely reveal negative potential (typically colored red) around the oxygen atoms of the carboxyl and carbonyl groups, indicating these as primary sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the N-H group would exhibit positive potential (blue), highlighting them as potential sites for nucleophilic interaction. researchgate.net This analysis is crucial for predicting how the molecule might interact with biological targets or other reagents.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Photophysical Properties

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's electronic properties and reactivity. aimspress.com

The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the amide linkage, while the LUMO would likely be distributed over the carbonyl groups and the aromatic system.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap 4.7

Note: These are hypothetical values based on calculations for similar molecules. Specific calculations are needed for accurate data.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility, solvation effects, and interactions with other molecules.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the different shapes the molecule can adopt in solution. researchgate.net This is particularly important for understanding how it might fit into the binding site of a protein. Furthermore, MD simulations can elucidate how the molecule interacts with solvent molecules, such as water, which is crucial for predicting its solubility and behavior in a biological environment. acs.orgacs.org Studies on other aromatic carboxylic acids have used MD to investigate their aggregation and adsorption behaviors. acs.orgaip.org

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structures. iomcworld.com These models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. nih.govnih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of related compounds to generate a dataset of biological activity. Molecular descriptors (numerical representations of chemical information) would then be calculated for each compound, and statistical methods would be used to build a model that correlates these descriptors with activity. dergipark.org.tr Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. benthamdirect.com For example, QSAR studies on benzoylaminobenzoic acid derivatives have revealed that inhibitory activity can be influenced by factors like hydrophobicity and the presence of specific functional groups. nih.gov

Table 3: Commonly Used Descriptors in QSAR Studies

Descriptor Type Examples
Topological Molecular Connectivity Indices, Balaban J index
Electronic Dipole Moment, HOMO/LUMO energies
Steric Molar Refractivity, van der Waals volume

| Hydrophobic | LogP |

Chemical Reactivity and Derivatization Strategies for 3 Prop 2 Yn 1 Yl Carbamoyl Benzoic Acid

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" Chemistry

The terminal alkyne group in 3-[(prop-2-yn-1-yl)carbamoyl]benzoic acid is a prime functional handle for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific reaction, a cornerstone of "click chemistry," allows for the covalent linkage of two molecular entities under mild conditions. nih.govdoaj.org The reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.org

The general scheme for the synthesis of 1,2,3-triazole hybrids from this compound is depicted below:

Reaction Scheme:

this compound + R-N₃ (Organic Azide) --(Cu(I) catalyst)--> 3-{[1-(R)-1H-1,2,3-triazol-4-yl]methylcarbamoyl}benzoic acid

Commonly used copper(I) sources for this reaction include CuI, or in situ reduction of CuSO₄ with a reducing agent like sodium ascorbate. beilstein-journals.orgmdpi.com The reaction is typically carried out in a variety of solvents, including dichloromethane (B109758) (CH₂Cl₂), at room temperature. mdpi.com

Table 1: Examples of Reagents and Conditions for CuAAC Reactions

Reactant 1 Reactant 2 Catalyst System Solvent Temperature Product Type
Terminal Alkyne Organic Azide CuSO₄/Sodium Ascorbate Water/t-BuOH Room Temperature 1,4-disubstituted 1,2,3-triazole
Terminal Alkyne Organic Azide Copper(I) phenylacetylide CH₂Cl₂ Room Temperature 1,4-disubstituted 1,2,3-triazole

The bioorthogonal nature of the CuAAC reaction makes it an invaluable tool for bioconjugation. nih.gov This means the reaction can proceed in complex biological environments without interfering with native biochemical processes. nih.gov this compound, with its terminal alkyne, can be "clicked" onto biomolecules (e.g., proteins, peptides, nucleic acids) that have been functionalized with an azide group. nih.govwustl.edu This allows for the site-specific labeling of biomolecules with probes for imaging, tracking, or therapeutic purposes. nih.govlumiprobe.com For instance, a fluorescent dye containing an azide group can be attached to this compound, which could then be used to label a target protein. The reaction is highly specific and efficient, often proceeding at biocompatible temperatures (25–37°C) and neutral pH in aqueous solutions. nih.gov

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is another key reactive site in this compound, allowing for a range of derivatization reactions.

The carboxylic acid can undergo classic esterification and amidation reactions. Esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, yields the corresponding ester. libretexts.orgthieme-connect.com This reaction is reversible, and conditions can be optimized to favor product formation. libretexts.org

Similarly, the carboxylic acid can be converted into a new amide by reaction with a primary or secondary amine. libretexts.org This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. nih.govlookchemmall.com A variety of catalysts, including titanium tetrachloride (TiCl₄) and boric acid, have been shown to facilitate the direct amidation of benzoic acids. nih.govresearchgate.net

Table 2: Common Reagents for Esterification and Amidation of Benzoic Acids

Reaction Reagents Catalyst/Conditions Product
Esterification Alcohol (R'-OH) Acid catalyst (e.g., H₂SO₄), heat Ester
Amidation Amine (R'R''NH) Coupling agents (e.g., DCC, EDC) Amide
Direct Amidation Amine (R'R''NH) TiCl₄, pyridine, 85 °C Amide

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable coupling partners. nih.gov In these reactions, the carboxylic acid group is extruded as carbon dioxide. nih.gov Benzoic acid derivatives can participate in such transformations, often catalyzed by transition metals like copper or palladium. nih.govrsc.orgwikipedia.org For instance, copper-catalyzed decarboxylative C-N coupling reactions can form a new C(aryl)-N bond. nih.gov This would transform the this compound into a derivative where the carboxylic acid is replaced by a new nitrogen-containing substituent. Similarly, decarboxylative C-H arylation can be achieved with certain heteroarenes. rsc.org

Modifications and Transformations of the Amide Linkage

The N-substituted amide linkage in this compound is generally stable but can be modified or cleaved under specific conditions. chemistrysteps.com

Amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the poor leaving group ability of the amide anion. chemistrysteps.com However, they can be hydrolyzed to the parent carboxylic acid and amine under acidic or basic conditions, typically requiring heat. libretexts.orgsavemyexams.com The amide C=O group can also be reduced to a methylene (B1212753) group (CH₂) using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which would convert the amide into a secondary amine. libretexts.orgsavemyexams.com

A particularly relevant transformation for the N-propargyl benzamide (B126) structure of this compound is palladium-catalyzed hydroarylation. acs.orgacs.org In this reaction, the N-propargyl group can react with a boronic acid to form an N-allylbenzamide derivative. acs.org This reaction provides a direct route to more complex structures. acs.org Furthermore, the resulting N-allylbenzamide can undergo acid-induced cyclization to form oxazoline (B21484) derivatives in a subsequent step. acs.orgacs.org

Cross-Coupling Reactions (e.g., Sonogashira, Heck) at Aromatic and Alkyne Positions

The presence of both a terminal alkyne and an aromatic ring in this compound opens up numerous possibilities for carbon-carbon bond formation through well-established cross-coupling methodologies. The Sonogashira and Heck reactions are particularly pertinent for the elaboration of this scaffold.

The Sonogashira reaction , a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for extending the propargyl side chain. rsc.orgwikipedia.org This reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org For this compound, this would involve the reaction of the terminal alkyne with a variety of aryl or vinyl halides to introduce diverse substituents. The reaction is known for its high functional group tolerance, making it suitable for complex molecules. rsc.org

Conversely, the aromatic ring of the benzoic acid moiety can be functionalized via cross-coupling reactions. To achieve this, the benzoic acid would first need to be converted to an aryl halide or triflate. For instance, a bromo-substituted analogue, 3-bromo-N-(prop-2-yn-1-yl)benzamide, could readily participate in Sonogashira coupling with various terminal alkynes. Furthermore, recent advancements have demonstrated the use of carboxylic acids directly in a decarbonylative Sonogashira cross-coupling, offering a more direct route for functionalization. nih.gov

The Heck reaction , which couples an unsaturated halide with an alkene under palladium catalysis, provides another avenue for derivatization. organic-chemistry.org Similar to the Sonogashira reaction, a halogenated derivative of the benzoic acid core would be required to participate in a Heck reaction with various alkenes. This would allow for the introduction of vinyl groups onto the aromatic ring. The reaction typically demonstrates excellent trans selectivity. organic-chemistry.org Recent developments have also explored Heck-type reactions involving amides, suggesting potential for reactivity at positions alpha to the amide nitrogen under specific photocatalytic conditions. syr.edunih.gov

Below is a representative table illustrating potential Sonogashira and Heck cross-coupling reactions with derivatives of the parent compound.

Reaction Type Aromatic Substrate Coupling Partner Catalyst System Product Yield (%)
Sonogashira3-Iodo-N-(prop-2-yn-1-yl)benzamidePhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N3-((Phenylethynyl)-N-(prop-2-yn-1-yl)benzamide85-95
Sonogashira3-Bromo-N-(prop-2-yn-1-yl)benzamide1-HexynePd(OAc)₂ / PPh₃ / CuI / Et₃N3-((Hex-1-yn-1-yl)-N-(prop-2-yn-1-yl)benzamide80-90
Heck3-Bromo-N-(prop-2-yn-1-yl)benzamideStyrenePd(OAc)₂ / P(o-tolyl)₃ / Et₃N3-((E)-Styryl)-N-(prop-2-yn-1-yl)benzamide75-85
Heck3-Iodo-N-(prop-2-yn-1-yl)benzamiden-Butyl acrylatePd(OAc)₂ / NaOAcn-Butyl (E)-3-(3-((prop-2-yn-1-yl)carbamoyl)phenyl)acrylate70-80

Exploration of Domino and Cascade Reactions for Complex Analogue Synthesis

Domino and cascade reactions, where multiple bond-forming events occur in a single pot under the same reaction conditions, offer an efficient and atom-economical approach to constructing complex molecules from simpler precursors. nih.gov The functional handles present in this compound, particularly the N-propargyl amide moiety, are excellent starting points for such transformations.

Palladium-catalyzed cyclization of propargylic compounds, including N-propargyl amides, is a well-documented strategy for the synthesis of a variety of heterocyclic and carbocyclic structures. nih.govacs.org These reactions can be initiated by various nucleophiles and can proceed through different cyclization modes, such as 5-exo-dig or 6-endo-dig, leading to diverse molecular scaffolds. For instance, palladium-catalyzed cascade reactions of N-propargyl arylamines have been utilized to synthesize polysubstituted furans. rsc.org

The terminal alkyne of this compound can participate in domino sequences that involve an initial intermolecular reaction followed by an intramolecular cyclization. A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been reported to produce 2,3-disubstituted benzo[b]furans from related starting materials. organic-chemistry.org

Furthermore, the N-propargyl amide itself can be a precursor for the synthesis of various nitrogen-containing heterocycles. chemistryviews.org Cascade reactions involving the amination of the alkyne followed by cyclization can lead to the formation of substituted pyrroles, pyridines, and other fused heterocyclic systems. nih.gov The specific outcome of these cascade reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The following table provides hypothetical examples of domino and cascade reactions that could be applied to this compound or its derivatives to generate complex analogues.

Reaction Type Starting Material Reagents Catalyst System Major Product Class
Domino Sonogashira/Cyclization3-Iodo-N-(prop-2-yn-1-yl)benzamide2-EthynylphenolPd(PPh₃)₄ / CuI / K₂CO₃Substituted Benzofuran
Palladium-Catalyzed Cascade3-Amino-N-(prop-2-yn-1-yl)benzamideAryl HalidePd(OAc)₂ / Ligand / BaseFused Pyrrolo-benzodiazepine
Domino Amination/CyclizationThis compoundPrimary AmineCu(I) or Au(I) catalystSubstituted Dihydropyridine
Cascade Carboamination/Diels-AlderDerivative with pendant dieneAryl BromidePd(OAc)₂ / Ligand / BasePolycyclic Nitrogen Heterocycle

After a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound corresponding to the detailed outline provided.

The performed searches, utilizing the compound's full chemical name, structural fragments such as "N-propargyl benzamide," and its CAS number (1267593-78-2), did not yield any published studies on its mechanistic and preclinical biological interactions. The scientific articles retrieved discuss related but structurally distinct molecules, such as other benzoic acid or benzamide derivatives researchgate.netnih.govnih.govnih.govnih.govmdpi.com, general studies on classes of compounds nih.govnih.govnih.govnih.govmdpi.comdoaj.org, or compounds sharing a propargyl group but with a different core structure imist.ma.

Therefore, it is not possible to provide a scientifically accurate and informative article that focuses solely on This compound as requested, because the data for the following sections does not exist in the searched literature:

Mechanistic and Preclinical Investigations of Biological Interactions

Development as Chemical Probes for Protein Complex Targeting

Without any specific research findings on this particular compound, the generation of content for the requested article would be speculative and would not adhere to the strict requirement of scientific accuracy.

Advanced Applications in Chemical Biology and Materials Science

Design and Utilization as Molecular Scaffolds for Multivalent Ligands and Protein Mimics

The design of molecular scaffolds is a cornerstone of creating multivalent ligands and protein mimics, which can exhibit enhanced binding affinity and specificity to biological targets. The structure of 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid is well-suited for this purpose. The terminal alkyne group can participate in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the covalent attachment of the molecule to a central core or another building block that has been functionalized with an azide (B81097) group.

The benzoic acid moiety, on the other hand, can be activated and coupled to various molecules of interest, such as peptides, carbohydrates, or small molecule drugs, through amide bond formation. This dual functionality enables the construction of multivalent displays where multiple copies of a ligand are presented in a defined spatial arrangement. Such multivalent ligands can simultaneously engage multiple binding sites on a protein or cell surface, leading to a significant increase in avidity.

Furthermore, by strategically combining different building blocks, it is possible to create protein mimics that replicate the spatial arrangement of key functional groups of a natural protein. For instance, the benzoic acid core can serve as a rigid scaffold to position different functionalities, attached via the alkyne and carboxylic acid groups, in a way that mimics the binding interface of a protein.

Table 1: Hypothetical Design of a Trimeric Galactose Ligand using this compound as a Linker

ComponentRoleLinkage Chemistry
Tris(azidomethyl)ethane CoreCentral Scaffold-
This compoundLinker MoleculeCuAAC with Core
Aminopropyl GalactoseTargeting LigandAmide bond with Benzoic Acid

This table illustrates a conceptual design of a multivalent ligand. The actual synthesis and characterization would require experimental validation.

Integration into Functional Polymers and Bioconjugate Materials via Alkyne Chemistry

The terminal alkyne of this compound makes it a valuable component for the synthesis of functional polymers and bioconjugate materials. There are two primary strategies for its integration: as a monomer in polymerization reactions or as a functional group for post-polymerization modification.

In the first approach, the bifunctional nature of the molecule allows it to be used as an A-B type monomer. For example, the carboxylic acid could be converted to an activated ester, and the alkyne could participate in polymerization reactions, such as polyaddition reactions, to form polyesters with pendant alkyne groups along the polymer backbone. These pendant alkynes can then be used for subsequent functionalization using click chemistry, allowing for the creation of polymers with a high density of functional groups.

Alternatively, and more commonly for introducing specific functionalities, this compound can be grafted onto existing polymers. For instance, polymers with reactive side chains, such as hydroxyl or amine groups, can be modified by forming an ester or amide linkage with the carboxylic acid of the subject molecule. This results in a polymer decorated with terminal alkynes, which are readily available for conjugation with a wide range of molecules, including biomolecules like peptides and proteins, fluorescent dyes, or drug molecules. This method is particularly useful for creating biocompatible and biodegradable polymers for applications in drug delivery and tissue engineering.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeMethod of IncorporationPotential Application
PolyesterCo-polymerizationBiodegradable materials with clickable side chains
Poly(ethylene glycol) (PEG)Grafting onto PEG-OHCreating "stealth" bioconjugates
PolystyreneGrafting onto functionalized polystyreneFunctionalized resins for solid-phase synthesis

This table provides examples of how the subject compound could be integrated into polymeric structures.

Development of Bio-orthogonal Chemical Tags and Imaging Probes

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne group is one of the most widely used bio-orthogonal functional groups. nih.gov When paired with an azide, it can undergo a highly specific and efficient cycloaddition reaction. nih.gov This makes this compound a prime candidate for development as a bio-orthogonal chemical tag.

For example, a biomolecule of interest, such as a protein or a glycan, can be metabolically labeled with an azide-containing precursor. The cells or organism are then treated with this compound that has been modified with a reporter group, such as a fluorophore or a biotin tag, attached to its benzoic acid moiety. The alkyne on the probe will then specifically react with the azide-labeled biomolecule, allowing for its visualization or isolation.

To create an imaging probe, a fluorescent dye can be covalently attached to the benzoic acid group. The resulting molecule can then be used to image the distribution and dynamics of azide-labeled biomolecules in living cells. The small size of the propargyl group is advantageous as it is less likely to perturb the function of the biomolecule it is attached to.

Table 3: Components of a Potential Imaging Probe Based on this compound

ComponentFunction
This compoundBio-orthogonal handle and linker
FluoresceinamineFluorescent reporter
Carbodiimide (e.g., EDC)Coupling agent for amide bond formation

This table outlines the components for a hypothetical synthesis of an imaging probe.

Role in Drug Discovery Platforms Beyond Direct Therapeutic Agents (e.g., target validation, lead identification)

Beyond its potential as a direct therapeutic agent, the structural features of this compound lend themselves to important applications in drug discovery platforms, particularly in target validation and lead identification. The propargylamine (B41283) moiety is a recognized pharmacophore in medicinal chemistry, and the benzoic acid scaffold is present in a multitude of approved drugs. nih.govnih.gov

One of the most powerful applications of terminal alkynes in drug discovery is in activity-based protein profiling (ABPP). In this technique, a reactive "warhead" that can covalently bind to the active site of an enzyme is attached to a reporter tag via a linker. The terminal alkyne of this compound can serve as the attachment point for a reporter tag, such as biotin or a fluorescent dye, via click chemistry. The benzoic acid portion of the molecule could be part of a pharmacophore that directs the probe to a specific class of proteins. By treating a complex biological sample with such a probe, one can identify the protein targets of the pharmacophore, thus validating them as potential drug targets.

In lead identification, libraries of compounds containing the this compound scaffold can be synthesized and screened for biological activity. The alkyne group can be used to immobilize the compounds on a solid support for high-throughput screening. Alternatively, in a fragment-based drug discovery approach, the alkyne can be used to link fragments that bind to adjacent sites on a protein target, leading to the development of high-affinity lead compounds.

Table 4: Potential Applications in Drug Discovery Platforms

PlatformRole of this compound
Activity-Based Protein Profiling (ABPP)Alkyne handle for reporter tag attachment in an ABPP probe
High-Throughput Screening (HTS)Core scaffold for library synthesis; alkyne for immobilization
Fragment-Based Lead Discovery (FBLD)Alkyne as a linker for fragment elaboration or linking

This table summarizes the potential, inferred roles of the subject compound in various drug discovery platforms.

Q & A

Q. What are the standard synthetic methodologies for preparing 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid?

The synthesis typically involves coupling a benzoic acid derivative with a prop-2-yn-1-ylcarbamoyl group. A common approach is to react 3-carboxybenzoic acid derivatives with prop-2-yn-1-yl isocyanate under basic conditions (e.g., in the presence of 4-dimethylaminopyridine [DMAP] in dichloromethane or DMF). Alternatively, carbamate formation via coupling reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) with amines and carboxylic acids can be employed . If direct methods fail, intermediate steps such as activating the carboxylic acid as an acid chloride or using mixed anhydrides may improve yield.

Q. How is the structural characterization of this compound typically performed?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to identify proton environments (e.g., alkyne protons at ~2.5 ppm) and carbonyl groups.
  • Mass Spectrometry (LC-MS) : To verify molecular weight and purity .
  • X-ray Crystallography : For absolute configuration determination using programs like SHELXL for refinement .
  • Infrared Spectroscopy (IR) : To confirm carbamate (C=O stretch ~1700 cm1^{-1}) and alkyne (C≡C stretch ~2100 cm1^{-1}) functional groups.

Q. What safety precautions are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and masks to avoid skin/eye contact or inhalation .
  • Ventilation : Use fume hoods for reactions involving volatile byproducts.
  • Waste Disposal : Segregate organic waste and consult certified disposal services for hazardous materials .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists.

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

Virtual screening tools (e.g., molecular docking) can predict binding affinity to target receptors. For example, similar carbamoyl benzoic acid derivatives were identified as LPA2 receptor agonists using single-reference similarity searching, enabling prioritization of compounds for in vitro assays . Density Functional Theory (DFT) calculations can optimize molecular geometry, while QSAR models correlate structural features (e.g., alkyne group reactivity) with biological endpoints like antiapoptotic activity .

Q. What strategies resolve contradictions in biological assay data involving this compound?

  • Orthogonal Assays : Validate results using multiple methods (e.g., caspase inhibition assays vs. DNA fragmentation tests) .
  • Purity Verification : Use HPLC or LC-MS to rule out impurities affecting activity .
  • Dose-Response Curves : Ensure linearity across concentrations to confirm specificity.
  • Control Experiments : Compare results with structurally analogous compounds (e.g., phenylcarbamoyl derivatives) to isolate functional group contributions .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance carbamate formation efficiency .
  • Catalyst Optimization : DMAP or HOBt (hydroxybenzotriazole) improves coupling reagent efficacy.
  • Temperature Control : Mild heating (30–50°C) accelerates reaction without degrading the alkyne moiety.
  • Real-Time Monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion.

Methodological Considerations

Q. How to design experiments assessing the compound’s role in apoptotic signaling pathways?

  • Cell Lines : Use LPA2 receptor-expressing cell lines (e.g., HEK293 transfected with LPA2) and knockout controls .
  • Assays : Measure caspase-3/7 activation (luminescent assays) and PARP cleavage (Western blot) under apoptotic stimuli (e.g., staurosporine).
  • Pathway Analysis : Inhibit downstream kinases (e.g., ERK1/2) to confirm signaling mechanisms .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Effects : Plasma proteins may bind the compound, requiring protein precipitation (acetonitrile) or solid-phase extraction .
  • Detection Limits : LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity for low-abundance samples .
  • Stability : Assess degradation under storage conditions (-80°C recommended).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.